N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea
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Overview
Description
N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea typically involves the reaction of 6,7-dimethyl-2-quinoxalineamine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7-dimethyl-2-quinoxalinyl)-N’-(4-fluorophenyl)urea
- N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-chlorophenyl)urea
- N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-methylphenyl)urea
Uniqueness
N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea is unique due to the presence of both the quinoxaline and fluorophenyl moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea (CAS Number: 672950-00-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique quinoxaline structure, which is known for diverse biological properties. The molecular formula is C17H15FN4O with a molecular weight of 310.33 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest for drug development.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . It is hypothesized that the compound can bind to specific enzymes or receptors, thereby inhibiting their activity or altering their function. This mechanism is essential in understanding its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8.0 |
Escherichia coli | 4.0 |
Bacillus subtilis | 16.0 |
Candida albicans | 32.0 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values from these studies are presented in Table 2.
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 | 1.9 |
MCF-7 | 2.3 |
Doxorubicin (control) | 3.23 |
These findings indicate that this compound may have potential as an anticancer agent, particularly due to its low IC50 values compared to standard chemotherapeutics.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI examined the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results indicated that this compound exhibited notable activity against multiple bacterial strains with varying MIC values, supporting its potential as a broad-spectrum antimicrobial agent .
- Evaluation of Anticancer Properties : Another research article focused on the anticancer effects of quinoxaline derivatives highlighted that this compound effectively inhibited cell proliferation in cancer models, showcasing its promise as a therapeutic candidate .
Properties
IUPAC Name |
1-(6,7-dimethylquinoxalin-2-yl)-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-10-6-14-15(7-11(10)2)21-16(9-19-14)22-17(23)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOGMMJBVUXMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)NC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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